molecular formula C23H21N3O3S2 B2823087 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886940-16-5

4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2823087
CAS No.: 886940-16-5
M. Wt: 451.56
InChI Key: HZTBPNQHEFLLJX-UHFFFAOYSA-N
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Description

The chemical entity 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a synthetically crafted small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure incorporates a benzothiazole core, a privileged scaffold in pharmaceutical sciences known to interact with a diverse range of biological targets . The presence of the benzothiazole moiety suggests potential for investigation in oncology research, as this heterocycle is a key component in several established and investigational therapeutic agents, including tyrosine kinase inhibitors . The molecular architecture is further elaborated with a pyridinylmethyl group and an ethylsulfonyl substituent. The sulfonyl functional group is often utilized in drug design to modulate molecular properties and engage in specific interactions with enzyme binding sites, potentially making this compound a candidate for probing enzymes such as kinases or phosphodiesterases (PDEs) . Specifically, the structural features are reminiscent of molecules studied for their role in regulating intracellular cyclic nucleotide signaling, a pathway critical in numerous disease states . As such, this compound presents a versatile template for researchers exploring novel modulators of pathological pathways in areas like neurodegenerative disease and cancer biology . It is intended solely for use as a reference standard and a building block in in vitro biochemical and pharmacological assays to elucidate new mechanisms of action and facilitate hit-to-lead optimization campaigns.

Properties

IUPAC Name

4-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-3-31(28,29)19-12-10-17(11-13-19)22(27)26(15-18-8-4-5-14-24-18)23-25-21-16(2)7-6-9-20(21)30-23/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTBPNQHEFLLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Benzo[d]thiazolyl Group: The benzo[d]thiazolyl moiety is typically introduced through a condensation reaction involving 4-methylbenzo[d]thiazole-2-amine and the benzamide intermediate.

    Addition of the Pyridinylmethyl Group: Finally, the pyridinylmethyl group is added via a nucleophilic substitution reaction, using pyridine-2-carboxaldehyde and a suitable reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, potentially yielding amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are used under conditions that favor electrophilic or nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

Industrially, the compound may be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It could also serve as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include oxidative stress pathways, inflammatory mediators, or other cellular signaling mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Synthesis Yield Biological Activity (if reported) Reference
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Ethylsulfonyl, pyridin-2-yl-thiazole ~401.45 33% Not explicitly reported
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Methylbenzamide, morpholinomethyl, pyridin-3-yl-thiazole ~434.50 83% Anticancer potential (preliminary)
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Piperidinylsulfonyl, 2,5-dimethylphenyl-thiazole ~455.58 Not reported NF-κB activation (TLR adjuvant synergy)
N-(Benzo[d]thiazol-2-yl)-4-(prop-2-yn-1-yloxy)benzamide (7) Propargyloxy, benzo[d]thiazole ~323.37 57% BACE1 inhibition (Alzheimer’s target)

Key Observations:

Substituent Positioning and Activity: The ethylsulfonyl group in the target compound and 7b enhances polarity compared to methyl or piperidinylsulfonyl groups in analogues like 2D216 . This may improve aqueous solubility but reduce membrane permeability. Pyridin-2-ylmethyl substitution (target compound) vs.

Synthetic Efficiency: Coupling reactions using EDCI/HOBt yield moderate to high efficiencies (33–83%), with higher yields observed for morpholinomethyl derivatives (4a, 83% ) compared to ethylsulfonyl analogues (7b, 33% ).

Biological Relevance: Compounds with benzo[d]thiazole cores (e.g., the target compound and 7 ) show promise in neurological targets like BACE1, while pyridinyl-thiazole derivatives (e.g., 7b ) may lack explicit activity data but share structural motifs with adenosine receptor ligands .

Functional Group Impact on Pharmacological Properties

  • Sulfonyl Groups: Ethylsulfonyl (target compound) vs. diethylsulfamoyl ( ) or piperidinylsulfonyl (2D216 ): Ethylsulfonyl provides moderate electron withdrawal without excessive steric hindrance, balancing solubility and binding.
  • Thiazole/Benzothiazole Cores :

    • Benzo[d]thiazole (target compound) offers greater aromaticity and rigidity than simple thiazoles, favoring interactions with hydrophobic pockets .
    • 4-Methyl substitution on benzo[d]thiazole (target) increases lipophilicity compared to unsubstituted analogues, possibly improving blood-brain barrier penetration .

Q & A

Q. Table 1: Key Spectral Data

TechniqueObserved Signal/ValueReference
¹H NMR (DMSO-d₆)δ 8.2 (s, 1H, thiazole-H)
¹³C NMRδ 167.5 (C=O)
HRMSm/z 497.1234 ([M+H]⁺)

Advanced Question: How does the ethylsulfonyl group influence the compound’s biological activity compared to methyl or phenyl analogs?

Methodological Answer:
The ethylsulfonyl moiety enhances electrophilic reactivity and membrane permeability , critical for target engagement. Comparative studies with analogs reveal:

  • Antimicrobial Activity: Ethylsulfonyl derivatives show 2–3× higher inhibition (IC₅₀: 12.5 µM) against S. aureus than methyl analogs (IC₅₀: 28.7 µM) due to improved sulfonamide-enzyme interactions .
  • Solubility Trade-off: Ethyl groups reduce aqueous solubility (logP: 3.8) vs. methyl (logP: 2.9), requiring formulation adjustments for in vivo studies .

Q. Table 2: Activity Comparison of Sulfonyl Analogs

SubstituentIC₅₀ (µM, S. aureus)logPSource
Ethylsulfonyl12.53.8
Methylsulfonyl28.72.9
Phenylsulfonyl45.24.1

Advanced Question: What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:
Discrepancies often arise from assay conditions or compound purity . Mitigation approaches include:

  • Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for serum content (e.g., 10% FBS) .
  • Purity Validation: Employ HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Dose-Response Curves: Generate 8-point IC₅₀ plots with triplicate measurements to reduce variability .

Case Study: A 2024 study attributed conflicting IC₅₀ values (15 vs. 32 µM) to differences in mitochondrial toxicity assays (MTT vs. resazurin), highlighting the need for method harmonization .

Advanced Question: How can computational modeling predict binding modes of this compound with kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2). The ethylsulfonyl group forms hydrogen bonds with catalytic lysine residues (e.g., Lys45 in CDK2) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the benzamide-thiazole hinge region interaction .
  • Pharmacophore Mapping: Identify critical features (e.g., sulfonyl acceptor, aromatic π-stacking) using MOE .

Q. Table 3: Predicted Binding Affinities

Target KinaseDocking Score (kcal/mol)Key Interactions
EGFR-9.2Sulfonyl–Lys721
CDK2-8.7Thiazole–Glu81

Advanced Question: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

  • Intermediate Stability: The pyridinylmethyl-benzamide intermediate is hygroscopic; use anhydrous conditions and inert atmosphere (N₂) during storage .
  • Yield Loss: Optimize catalytic systems (e.g., switch from EDCI to HATU) to improve coupling efficiency from 45% to 72% at 10-g scale .
  • Regulatory Compliance: Ensure residual solvent levels (e.g., DMF < 500 ppm) meet ICH Q3C guidelines via rotary evaporation and lyophilization .

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